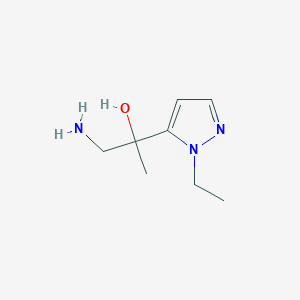
3,5-Dichloro-4-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound that contains a pyridine ring with two chlorine atoms at the 3 and 5 positions and an ethynyl group at the 4 position. This compound is known for its versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethynylpyridine typically involves the use of pyridine derivatives and chlorination reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and coupling reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The ethynyl group and chlorine atoms play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
3,5-Dichloro-4-ethynylpyridine can be compared with other similar compounds, such as:
3,5-Dichloropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpyridine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
3,5-Dichloro-2-ethynylpyridine: Similar structure but with different positional isomers, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C7H3Cl2N |
|---|---|
Peso molecular |
172.01 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |
Clave InChI |
DHUUQYGFVWEAQJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=NC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


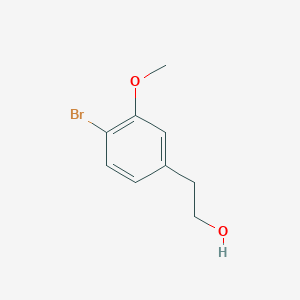

![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
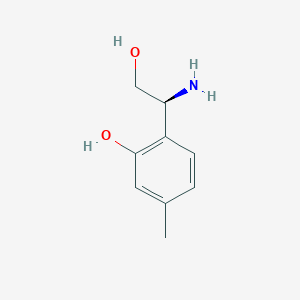
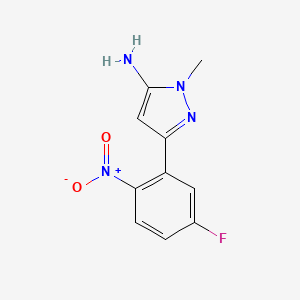


![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)

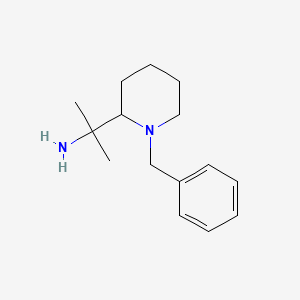
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
